molecular formula C13H20N6O4 B1662844 Valaciclovir CAS No. 124832-26-4

Valaciclovir

Cat. No. B1662844
M. Wt: 324.34 g/mol
InChI Key: HDOVUKNUBWVHOX-QMMMGPOBSA-N
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Description

Valaciclovir, also known by its brand name Valtrex, is an antiviral medication used in the treatment of infections caused by herpes viruses . It is used to treat herpes virus infections, including herpes labialis (also known as cold sores), herpes zoster (also known as shingles), and herpes simplex (also known as genital herpes) in adults. It is also used to treat chickenpox and cold sores in children .


Synthesis Analysis

Valaciclovir is synthesized by the addition of a naturally occurring amino acid, L-valine, to aciclovir . A large-scale process for the synthesis of valaciclovir hydrochloride has been developed, addressing several process-related critical factors including organic and heavy metal impurities .


Chemical Reactions Analysis

Valaciclovir is rapidly and nearly completely converted to acyclovir by intestinal and hepatic metabolism . Acyclovir is converted to acyclovir monophosphate by virus-specific thymidine kinase then further converted to acyclovir triphosphate by other cellular enzymes .


Physical And Chemical Properties Analysis

Valaciclovir is absorbed slowly and incompletely from the human gastrointestinal tract. Oral bioavailability is reported to be between 15%–30% . The exact mechanism of increased absorption with valaciclovir is not fully determined but probably involves intestinal dipeptide transporters, followed by rapid ester hydrolysis in the small intestine and liver .

Safety And Hazards

Valaciclovir can be harmful to the kidneys, and these effects are increased when it is used together with other medicines that can harm the kidneys . It is very important to prevent herpes lesions during pregnancy, so that you do not have a genital lesion when your baby is born . Valaciclovir can pass into breast milk and may harm a nursing baby .

Future Directions

Valaciclovir represents a clear advance in the prevention and treatment of viral infection. The significant improvement in aciclovir AUC associated with valaciclovir often spares the use of intravenous aciclovir and reduces the frequency of administration, improving patient adherence . Antiviral treatment with valacyclovir reduces virus shedding in saliva of Antarctic expeditioners .

properties

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-2-amino-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20)/t8-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

HDOVUKNUBWVHOX-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1023732
Record name Valacyclovir
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Molecular Weight

324.34 g/mol
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Physical Description

Solid
Record name Valaciclovir
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Solubility

Crystalline solid, occurs as hydrate. UV max (water): 252.8 nm (e 8530). Solubility in water: 174 mg/mL /Valacyclovir hydrochloride/, 3.55e+00 g/L
Record name Valaciclovir
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Mechanism of Action

Valacyclovir is the L-valine ester of aciclovir. It is classified as a nucleoside analog DNA polymerase enzyme inhibitor. Aciclovir is a purine (guanine) nucleoside analog is a metabolite that heavily contributes to the pharmacological actions of valacyclovir. In fact, most of valacyclovir's activity is attributed to acyclovir. Valacyclovir is rapidly and almost completely converted in man to aciclovir and valine, likely by the enzyme _valacyclovir hydrolase_. Aciclovir is a selective inhibitor of the herpes viruses, possessing in vitro activity against herpes simplex viruses (HSV) type 1 and type 2, varicella zoster virus (VZV), cytomegalovirus (CMV), Epstein-Barr Virus (EBV), as well as human herpesvirus 6 (HHV-6). Aciclovir has been shown to inhibit herpes virus DNA synthesis after it has been phosphorylated to the active triphosphate form. The first stage of drug phosphorylation for acyclovir requires activation by a virus-specific enzyme. In the case of HSV, VZV and EBV this enzyme is the viral _thymidine kinase_ (TK), which is only found in virus-infected cells. The process of phosphorylation is completed (conversion from mono- to triphosphate) by cellular kinases. Acyclovir triphosphate competitively inhibits the virus DNA polymerase and incorporation of this agent results in DNA chain termination, stopping virus DNA synthesis and blocking virus replication. The inhibitory capabilities of acyclovir are highly selective due to the drug's strong affinity for _thymidine kinase_ (TK). In summary, the antiviral effects of valacyclovir are achieved in 3 ways: 1) competitive inhibition of viral DNA polymerase 2) incorporation and termination of the growing viral DNA chain 3) inactivation of the viral DNA polymerase. The higher level of antiviral activity of acyclovir against HSV compared with VZV is attributed to its more efficient phosphorylation by viral thymidine kinase (TK)., Valacyclovir is a nucleoside analogue DNA polymerase inhibitor. Valacyclovir hydrochloride is rapidly converted to acyclovir which has demonstrated antiviral activity against herpes simplex virus (HSV) types 1 (HSV-1) and 2 (HSV-2) and varicella-zoster virus (VZV) both in cell culture and in vivo. The inhibitory activity of acyclovir is highly selective due to its affinity for the enzyme thymidine kinase (TK) encoded by HSV and VZV. This viral enzyme converts acyclovir into acyclovir monophosphate, a nucleotide analogue. The monophosphate is further converted into diphosphate by cellular guanylate kinase and into triphosphate by a number of cellular enzymes. In biochemical assays, acyclovir triphosphate inhibits replication of herpes viral DNA. This is accomplished in 3 ways: 1) competitive inhibition of viral DNA polymerase, 2) incorporation and termination of the growing viral DNA chain, and 3) inactivation of the viral DNA polymerase. The greater antiviral activity of acyclovir against HSV compared with VZV is due to its more efficient phosphorylation by the viral TK.
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Product Name

Valacyclovir

CAS RN

124832-26-4, 124832-27-5
Record name Valacyclovir
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Record name L-Valine, 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
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Melting Point

170-172
Record name Valaciclovir
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17,000
Citations
CM Perry, D Faulds - Drugs, 1996 - Springer
… After single 100 to 1000mg doses of valaciclovir, the area … Following oral valaciclovir 2000mg 4 times daily, the daily … oral valaciclovir doses (100 to 1000mg) or oral valaciclovir 1000 to …
Number of citations: 310 link.springer.com
C MacDougall, BJ Guglielmo - Journal of Antimicrobial …, 2004 - academic.oup.com
While active against Herpesviridae, oral aciclovir is limited by low and inconsistent bioavailability. Modification of aciclovir by valine esterification, producing valaciclovir, results in …
Number of citations: 128 academic.oup.com
D Ormrod, K Goa - Drugs, 2000 - Springer
… male volunteers who received oral valaciclovir 250 to 2000mg. In a population pharmacokinetic analysis of patients with herpes zoster treated with valaciclovir 1000mg 3 times daily the …
Number of citations: 105 link.springer.com
D Ormrod, LJ Scott, CM Perry - Drugs, 2000 - Springer
… valaciclovir 2g 4 times daily for 90 days significantly reduced the incidence and delayed the onset of CMV disease: the incidence in valaciclovir… reduced in the valaciclovir-treated group. …
Number of citations: 125 link.springer.com
R Patel - Expert opinion on investigational drugs, 1997 - Taylor & Francis
… were evident between valaciclovir and aciclovir … of valaciclovir, aciclovir and placebo were not different in this study programme. In a series of controlled, randomised trials of valaciclovir, …
Number of citations: 21 www.tandfonline.com
AR Bell - Antiviral Chemotherapy 5: New Directions for Clinical …, 1999 - Springer
… This paper reviews valaciclovir data generated since the … of valaciclovir in a wide range of primary care and hospital settings, and to determine differences in the response to valaciclovir …
Number of citations: 17 link.springer.com
MA Jacobson - Journal of medical virology, 1993 - Wiley Online Library
… cells/μl), acyclovir and valaciclovir pharmacokinetic results were nearly identical to those in … to valaciclovir exposure. There were no renal or neurologic adverse events. Valaciclovir is …
Number of citations: 90 onlinelibrary.wiley.com
MA Conant, TW Schacker, RL Murphy… - … journal of STD & …, 2002 - journals.sagepub.com
Our objective was to evaluate valaciclovir for anogenital herpes in HIV-infected individuals using 2 controlled trials conducted before highly active antiretroviral therapy (HAART) was …
Number of citations: 143 journals.sagepub.com
R Patel, NJ Bodsworth, P Woolley, B Peters… - Sexually Transmitted …, 1997 - sti.bmj.com
… The safety profiles of valaciclovir and … valaciclovir (500 mg), is highly effective and well tolerated for the suppression of recurrent genital HSV infection. Once daily dosing with valaciclovir …
Number of citations: 187 sti.bmj.com
, … Valaciclovir HSV Study Group - Journal of Infectious …, 1998 - academic.oup.com
… mg of valaciclovir once daily. One gram of valaciclovir once daily, 250 mg of valaciclovir twice … Thus, valaciclovir is highly effective and well tolerated for suppression of recurrent genital …
Number of citations: 286 academic.oup.com

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